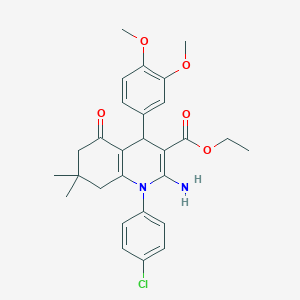

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with diverse aromatic and functional groups. Its structure includes a 4-chlorophenyl group at position 1, a 3,4-dimethoxyphenyl moiety at position 4, and a 7,7-dimethyl configuration, which collectively influence its electronic, steric, and physicochemical properties. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and tunable substituents .

Properties

Molecular Formula |

C28H31ClN2O5 |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H31ClN2O5/c1-6-36-27(33)25-23(16-7-12-21(34-4)22(13-16)35-5)24-19(14-28(2,3)15-20(24)32)31(26(25)30)18-10-8-17(29)9-11-18/h7-13,23H,6,14-15,30H2,1-5H3 |

InChI Key |

RPZBDNMWWJRPRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Gadolinium Triflate-Catalyzed Synthesis

Gadolinium triflate (Gd(OTf)₃) serves as a Lewis acid catalyst for one-pot Hantzsch reactions under mild conditions. The protocol involves combining 4-chloroaniline (2 mmol), 3,4-dimethoxybenzaldehyde (2 mmol), dimedone (2 mmol), ethyl acetoacetate (2 mmol), and Gd(OTf)₃ (5 mol%) in ethanol at room temperature for 5–6 hours. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization, yielding the target compound in 82–89% after recrystallization. Key advantages include:

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Gd(OTf)₃ |

| Solvent | Ethanol |

| Temperature | 25°C |

| Time | 5–6 hours |

| Yield | 82–89% |

Copper Nitrate-Mediated Solvent-Free Synthesis

A solvent-free approach employs Cu(NO₃)₂·3H₂O (10 mol%) under thermal conditions (80–90°C). Stoichiometric amounts of 4-chloroaniline , 3,4-dimethoxybenzaldehyde , dimedone , and ethyl acetoacetate are mixed and heated until solidification. The catalyst facilitates rapid enamine formation and cyclization, achieving 85–90% yield within 3–4 hours.

Key Observations

FSM-16-SO₃H Nanoparticle Catalysis

Mesoporous FSM-16-SO₃H nanoparticles (40 mg/mmol) catalyze the reaction in refluxing ethanol. The acidic sites promote proton transfer during cyclization, yielding the product in 78–84% after 4–5 hours. This method is notable for:

-

High surface area of the catalyst improving reactant interaction.

Mechanistic Insights

The synthesis proceeds through four stages:

-

Knoevenagel Condensation : Aldehyde and dimedone form an α,β-unsaturated ketone intermediate.

-

Michael Addition : Ethyl acetoacetate attacks the enone, generating a diketone intermediate.

-

Cyclization : Intra-molecular nucleophilic attack by the amine forms the hexahydroquinoline core.

-

Aromatization : Oxidation (if required) stabilizes the conjugated system.

The 3,4-dimethoxyphenyl and 4-chlorophenyl groups are introduced via the aldehyde and aniline components, respectively, ensuring regioselective substitution at positions 1 and 4.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|

| Gd(OTf)₃ | Ethanol, rt | 25°C | 5–6 | 82–89 |

| Cu(NO₃)₂·3H₂O | Solvent-free | 80–90°C | 3–4 | 85–90 |

| FSM-16-SO₃H | Ethanol, reflux | 78°C | 4–5 | 78–84 |

Gd(OTf)₃ offers the best balance of yield and mild conditions, while Cu(NO₃)₂·3H₂O maximizes efficiency in solvent-free systems.

Structural Characterization

The compound is validated via:

-

¹H NMR : δ 1.25 (t, 3H, COOCH₂CH₃), 2.90–3.10 (m, 2H, CH₂), 3.75 (s, 6H, OCH₃), 6.80–7.40 (m, 7H, aromatic).

-

IR : Peaks at 3276 cm⁻¹ (NH₂), 1702 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is common in several analogs, but substituent variations significantly alter properties. Key comparisons include:

Electronic and Steric Properties

- Electron-Withdrawing vs. Donating Groups: The 4-chlorophenyl group at position 1 in the target compound stabilizes the hexahydroquinoline core via inductive effects, while the 3,4-dimethoxyphenyl group at position 4 donates electron density, creating a polarized electronic environment. This contrasts with fluorine () and cyano () substituents, which are more electronegative and less sterically demanding .

- Ring Puckering and Conformation: The 7,7-dimethyl substituents enforce a chair-like conformation in the hexahydroquinoline core, reducing ring flexibility compared to non-methylated analogs (e.g., ). This rigidity may influence binding interactions in biological systems .

Physicochemical and Crystallographic Behavior

- Solubility: The ethyl carboxylate group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to carbonitrile derivatives (). However, the diethylamino analog () exhibits superior aqueous solubility at acidic pH due to protonation .

- Hydrogen Bonding: The amino group at position 2 and carbonyl oxygen at position 5 facilitate intermolecular hydrogen bonds, as observed in crystallographic studies (e.g., N–H···O interactions in ). Dimethoxy groups may participate in weaker C–H···O interactions, contrasting with hydroxyl groups in , which form stronger O–H···N bonds .

- Crystal Packing : The target compound’s bulky 3,4-dimethoxyphenyl group likely induces distinct packing motifs vs. smaller substituents (e.g., fluorophenyl in ). SHELX refinement data () and OLEX2 analysis () reveal that steric bulk correlates with reduced crystal symmetry .

Biological Activity

Ethyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C24H22ClN3O3

- Molecular Weight : 435.9 g/mol

This structure features a quinoline backbone substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds similar to ethyl 2-amino derivatives exhibit anticancer properties by disrupting microtubule formation and inducing apoptosis in cancer cells. The mechanism often involves:

- Microtubule Destabilization : Compounds may interfere with the assembly of tubulin into microtubules, leading to cell cycle arrest in the mitotic phase.

- Caspase Activation : Induction of apoptosis through caspase pathway activation has been observed in several studies.

Anticancer Activity

In vitro studies have demonstrated that ethyl 2-amino derivatives possess potent cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : Some derivatives have shown IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .

- Xenograft Studies : In vivo studies using nude mice have indicated a significant reduction in tumor size upon treatment with these compounds .

Other Pharmacological Effects

Besides anticancer activity, preliminary studies suggest potential effects on other biological systems:

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Some compounds show inhibitory effects on metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .

Case Studies

- Study on Microtubule Disruption :

- Xenograft Tumor Reduction :

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a catalyst (e.g., L-glutamine or ammonium acetate) to form an imine intermediate .

- Step 2: Cyclization with a cyclohexanone derivative under reflux conditions (e.g., ethanol/methanol, 60–80°C) to form the hexahydroquinoline core .

- Step 3: Functionalization of substituents (e.g., methoxy groups) via nucleophilic substitution or oxidation .

Critical Factors:

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| L-Glutamine | Ethanol | 70°C | 65–75% |

| NH₄OAc | Methanol | 80°C | 55–68% |

| Side reactions (e.g., over-oxidation) are minimized using inert atmospheres . |

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer: A combination of techniques is required for unambiguous confirmation:

- 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbonyl groups (δ 170–175 ppm) .

- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., bicyclic ring puckering) .

- FTIR: Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) . Discrepancies in spectral data (e.g., unexpected splitting in NMR) often arise from conformational flexibility; DFT calculations can validate assignments .

Q. What are the solubility and stability profiles under various conditions?

Methodological Answer:

- Solubility: Limited in water; highly soluble in DMSO (>50 mg/mL) and chloroform .

- Stability: Degrades under strong UV light (t½ < 24 hrs) but stable at –20°C for >6 months. Acidic conditions (pH < 3) hydrolyze the ester group . Storage Recommendations: Use amber vials with desiccants and avoid prolonged exposure to temperatures >25°C .

Q. How is purity assessed, and what are common impurities?

Methodological Answer:

- HPLC-MS (C18 column, acetonitrile/water gradient): Detects impurities like unreacted intermediates (e.g., 4-chlorobenzaldehyde) or byproducts from incomplete cyclization .

- TLC (Silica gel, hexane:ethyl acetate 3:1): Rf = 0.4–0.5 for the pure compound . Recrystallization from ethanol/water (1:2) improves purity to >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.